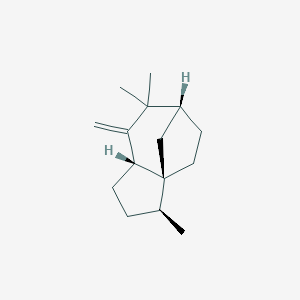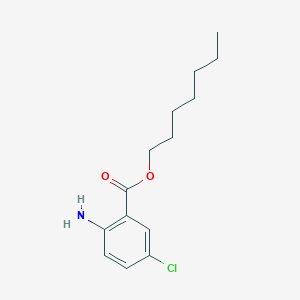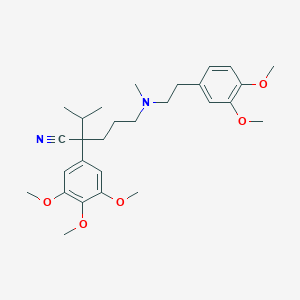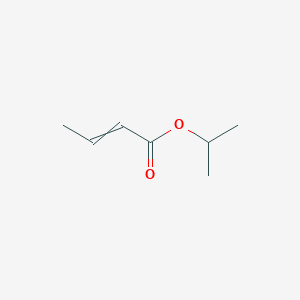![molecular formula C18H23N3 B102685 4-[(3,4-Diethylphenyl)azo]-n,n-dimethylbenzenamine CAS No. 17010-64-9](/img/structure/B102685.png)
4-[(3,4-Diethylphenyl)azo]-n,n-dimethylbenzenamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(3,4-Diethylphenyl)azo]-n,n-dimethylbenzenamine, commonly known as DEAB, is a chemical compound that has been widely used in scientific research. DEAB is a selective inhibitor of aldehyde dehydrogenase (ALDH) enzymes and has been used to study the role of ALDH in various biological processes.
Mecanismo De Acción
DEAB inhibits the activity of 4-[(3,4-Diethylphenyl)azo]-n,n-dimethylbenzenamine enzymes by binding to the active site of the enzyme and preventing the conversion of aldehydes to their corresponding acids. This leads to the accumulation of toxic aldehydes, which can induce cell death or inhibit cell growth.
Efectos Bioquímicos Y Fisiológicos
DEAB has been shown to induce apoptosis (cell death) in cancer cells by inhibiting the activity of 4-[(3,4-Diethylphenyl)azo]-n,n-dimethylbenzenamine enzymes. DEAB has also been shown to inhibit the differentiation of stem cells into specific cell types by blocking the activity of 4-[(3,4-Diethylphenyl)azo]-n,n-dimethylbenzenamine enzymes. In addition, DEAB has been shown to inhibit the metabolism of drugs that are substrates for 4-[(3,4-Diethylphenyl)azo]-n,n-dimethylbenzenamine enzymes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DEAB is a selective inhibitor of 4-[(3,4-Diethylphenyl)azo]-n,n-dimethylbenzenamine enzymes and has been used to study the role of 4-[(3,4-Diethylphenyl)azo]-n,n-dimethylbenzenamine in various biological processes. However, DEAB has limitations in that it may not be specific to a particular 4-[(3,4-Diethylphenyl)azo]-n,n-dimethylbenzenamine isoform and may inhibit other enzymes that are structurally similar to 4-[(3,4-Diethylphenyl)azo]-n,n-dimethylbenzenamine.
Direcciones Futuras
Future research on DEAB could focus on identifying its potential therapeutic applications in cancer treatment and stem cell therapy. Additionally, research could focus on developing more specific inhibitors of 4-[(3,4-Diethylphenyl)azo]-n,n-dimethylbenzenamine enzymes that can be used to study the role of specific 4-[(3,4-Diethylphenyl)azo]-n,n-dimethylbenzenamine isoforms in biological processes. Finally, research could focus on identifying the downstream effects of 4-[(3,4-Diethylphenyl)azo]-n,n-dimethylbenzenamine inhibition by DEAB and other 4-[(3,4-Diethylphenyl)azo]-n,n-dimethylbenzenamine inhibitors.
Métodos De Síntesis
DEAB can be synthesized by the reaction of 3,4-Diethyl aniline with nitrosobenzene in the presence of a reducing agent such as sodium dithionite. The resulting compound is then treated with dimethyl sulfate to obtain DEAB.
Aplicaciones Científicas De Investigación
DEAB has been extensively used in scientific research to study the role of 4-[(3,4-Diethylphenyl)azo]-n,n-dimethylbenzenamine enzymes in various biological processes such as stem cell differentiation, cancer cell growth, and drug metabolism. DEAB has been shown to inhibit the activity of 4-[(3,4-Diethylphenyl)azo]-n,n-dimethylbenzenamine enzymes, which are involved in the detoxification of various endogenous and exogenous compounds.
Propiedades
Número CAS |
17010-64-9 |
|---|---|
Nombre del producto |
4-[(3,4-Diethylphenyl)azo]-n,n-dimethylbenzenamine |
Fórmula molecular |
C18H23N3 |
Peso molecular |
281.4 g/mol |
Nombre IUPAC |
4-[(3,4-diethylphenyl)diazenyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C18H23N3/c1-5-14-7-8-17(13-15(14)6-2)20-19-16-9-11-18(12-10-16)21(3)4/h7-13H,5-6H2,1-4H3 |
Clave InChI |
CZYRWPWBQBTNDB-UHFFFAOYSA-N |
SMILES |
CCC1=C(C=C(C=C1)N=NC2=CC=C(C=C2)N(C)C)CC |
SMILES canónico |
CCC1=C(C=C(C=C1)N=NC2=CC=C(C=C2)N(C)C)CC |
Otros números CAS |
17010-64-9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















